1-Naphthyl isocyanate

Catalog No.
S588380
CAS No.
86-84-0
M.F
C11H7NO
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthyl isocyanate

CAS Number

86-84-0

Product Name

1-Naphthyl isocyanate

IUPAC Name

1-isocyanatonaphthalene

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H

InChI Key

BDQNKCYCTYYMAA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N=C=O

Synonyms

1-isocyanatonaphthalene, 1-naphthyl isocyanate, alpha-naphthyl isocyanate

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C=O

Preparation of Cationic Aromatic Urethane

    Scientific Field: Organic Chemistry

    Summary of Application: 1-Naphthyl isocyanate is used in the preparation of cationic aromatic urethane. Urethanes are used in a variety of applications due to their versatility and performance. They can be found in coatings, adhesives, sealants, elastomers, binders, and more.

    Methods of Application: The specific methods of application or experimental procedures would depend on the specific use case and desired properties of the urethane. Typically, isocyanates react with compounds containing alcohol (hydroxyl) groups to form urethanes.

    Results or Outcomes: The results or outcomes would depend on the specific use case. In general, urethanes made from 1-Naphthyl isocyanate could have unique properties due to the aromatic structure of the 1-Naphthyl group.

Study of Cholangiolitic Hepatotoxicity

    Scientific Field: Medical Research

    Summary of Application: 1-Naphthyl isocyanate is useful for the study of cholangiolitic hepatotoxicity in laboratory animals. Cholangiolitic hepatotoxicity refers to liver damage caused by bile duct obstruction.

    Methods of Application: In these studies, 1-Naphthyl isocyanate would be administered to laboratory animals, and the resulting effects on the liver would be studied. The specific methods would depend on the design of the study.

    Results or Outcomes: The results or outcomes would depend on the specific study. In general, these studies aim to better understand the mechanisms of liver damage and potentially identify new treatments.

Separation of Enantiomers of Beta-Blockers

    Scientific Field: Pharmaceutical Chemistry

    Summary of Application: 1-Naphthyl isocyanate is employed as separate enantiomers of beta-blockers. Beta-blockers are a class of medications that are particularly used to manage abnormal heart rhythms, and to protect the heart from a second heart attack after a first heart attack.

    Methods of Application: The specific methods of application would depend on the specific beta-blocker being studied. Typically, 1-Naphthyl isocyanate would be used in a reaction to separate the enantiomers.

    Results or Outcomes: The results or outcomes would depend on the specific study. In general, these studies aim to improve the effectiveness of beta-blockers by studying each enantiomer separately.

Synthesis of Derivatives of Calix4arenes

    Summary of Application: 1-Naphthyl isothiocyanate (NITC), which is closely related to 1-Naphthyl isocyanate, can be used as a source of thiourea moiety to synthesize derivatives of calixarenes.

    Methods of Application: The specific methods of application or experimental procedures would depend on the specific use case and desired properties of the calixarene derivative. Typically, isothiocyanates react with compounds containing alcohol (hydroxyl) groups to form thioureas.

    Results or Outcomes: The results or outcomes would depend on the specific use case. In general, calixarene derivatives made from 1-Naphthyl isothiocyanate could have unique properties due to the aromatic structure of the 1-Naphthyl group.

Synthesis of Naphthyl Substituted 1,2,4-Triazoles and 1,3,4-Thiadiazoles

    Summary of Application: 1-Naphthyl isothiocyanate (NITC) can also be used for the synthesis of naphthyl substituted 1,2,4-triazoles and 1,3,4-thiadiazoles.

    Methods of Application: The specific methods of application or experimental procedures would depend on the specific use case and desired properties of the 1,2,4-triazole or 1,3,4-thiadiazole. Typically, isothiocyanates react with compounds containing nitrogen groups to form these heterocyclic compounds.

    Results or Outcomes: The results or outcomes would depend on the specific use case. In general, these heterocyclic compounds made from 1-Naphthyl isocyanate could have unique properties due to the aromatic structure of the 1-Naphthyl group.

1-Naphthyl isocyanate is an organic compound characterized by the presence of an isocyanate functional group attached to a naphthalene ring. Its chemical formula is C11H7NC_{11}H_{7}N, and it is known for its aromatic properties and reactivity due to the isocyanate group. This compound can exist in various forms, but it is primarily utilized in organic synthesis and research settings.

  • Isocyanates, including 1-NI, are known to be respiratory irritants and may cause skin sensitization [].
  • Exposure can lead to coughing, wheezing, and difficulty breathing [].
  • Limited data suggests potential genotoxicity (ability to damage DNA) [].
Typical of isocyanates, including:

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols, forming ureas or carbamates, respectively.
  • Polymerization: It can polymerize under certain conditions, leading to the formation of polyurethanes.
  • Hydrolysis: In the presence of water, 1-naphthyl isocyanate can hydrolyze to form 1-naphthylamine and carbon dioxide.

These reactions make it valuable in synthetic organic chemistry, particularly in the production of various derivatives.

Research indicates that 1-naphthyl isocyanate exhibits notable biological activities. It has been studied for its potential mutagenic effects, with some evidence suggesting that it may induce mutations in certain cell lines. Additionally, it has demonstrated toxicity in various biological systems, which raises concerns regarding its safety and handling in laboratory settings .

1-Naphthyl isocyanate can be synthesized through several methods:

  • Direct Isocyanation: This involves the reaction of 1-naphthylamine with phosgene or other isocyanating agents.
  • From Naphthyl Thiourea: A common method includes reacting 1-naphthylthiourea with an appropriate chlorinated compound, such as chlorobenzene .
  • Alternative Routes: Other synthetic routes may involve rearrangements or transformations of related compounds.

These methods highlight the versatility of 1-naphthyl isocyanate in synthetic organic chemistry.

1-Naphthyl isocyanate has several applications across various fields:

  • Organic Synthesis: It serves as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing polymers and coatings due to its reactivity with hydroxyl groups.
  • Biological Research: It is employed in toxicological studies to assess the impact of isocyanates on biological systems .

Studies exploring the interactions of 1-naphthyl isocyanate with biological molecules have revealed its potential mutagenic properties. In vitro studies indicate that it can interact with DNA and proteins, leading to cellular damage. These interactions necessitate caution when handling this compound in laboratory environments, as they may pose health risks to researchers.

Several compounds share structural similarities with 1-naphthyl isocyanate. Here are a few notable examples:

Compound NameChemical FormulaKey Characteristics
2-Naphthyl IsocyanateC11H7NC_{11}H_{7}NSimilar reactivity but different steric properties.
Phenyl IsocyanateC7H5NC_{7}H_{5}NCommonly used in polymer synthesis; less bulky.
Ethyl IsocyanateC3H5NC_{3}H_{5}NMore volatile; used in various industrial applications.

Uniqueness of 1-Naphthyl Isocyanate

1-Naphthyl isocyanate stands out due to its unique aromatic structure combined with the reactivity of the isocyanate group. This combination allows it to serve specific roles in organic synthesis that other similar compounds cannot fulfill as effectively. Its applications in toxicology also highlight its distinct biological activity compared to other isocyanates.

The synthesis of 1-naphthyl isocyanate predominantly relies on the phosgenation of α-naphthylamine. This method involves reacting α-naphthylamine (C₁₀H₇NH₂) with phosgene (COCl₂) under controlled conditions to yield 1-naphthyl isocyanate (C₁₀H₇NCO) and hydrochloric acid (HCl) as a byproduct. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently undergoes dehydrochlorination:

$$
\text{C}{10}\text{H}7\text{NH}2 + \text{COCl}2 \rightarrow \text{C}{10}\text{H}7\text{NCO} + 2\text{HCl}
$$

Early industrial processes employed liquid-phase phosgenation, where α-naphthylamine hydrochloride was reacted with phosgene in solvents like chlorobenzene or o-dichlorobenzene. However, this method faced challenges such as prolonged reaction times and solvent recovery inefficiencies. Modern adaptations utilize gas-phase phosgenation, which minimizes solvent usage and enhances reaction kinetics.

Key parameters influencing this route include:

  • Temperature: Optimal phosgenation occurs between 100°C and 160°C, balancing reaction rate and byproduct formation.
  • Phosgene stoichiometry: A 1.5–2.0 molar excess of phosgene ensures complete conversion of α-naphthylamine.

Catalytic Phosgenation Methodologies

Catalysts play a critical role in accelerating the phosgenation process and improving selectivity. Triphosgene (bis(trichloromethyl) carbonate) has emerged as a safer alternative to gaseous phosgene, enabling milder reaction conditions. For example, triphosgene reacts with α-naphthylamine in the presence of pyridine or triethylamine to generate 1-naphthyl isocyanate at 40–60°C:

$$
\text{C}{10}\text{H}7\text{NH}2 + (\text{Cl}3\text{CO})2\text{CO} \xrightarrow{\text{Base}} \text{C}{10}\text{H}7\text{NCO} + 3\text{HCl} + \text{CO}2
$$

Metal catalysts such as ferric acetylacetonate (Fe(acac)₃) have also been employed to enhance reaction efficiency. Fe(acac)₃ reduces activation energy by stabilizing reactive intermediates, achieving yields exceeding 90% in solvent-free systems.

CatalystTemperature (°C)Yield (%)Reference
Triphosgene5085
Fe(acac)₃6092
Pyridine4078

Solvent Systems and Reaction Optimization Strategies

Solvent choice significantly impacts reaction efficiency and product purity. Aromatic hydrocarbons like xylene and chlorobenzene are preferred due to their high boiling points and inertness under phosgenation conditions. For instance, a xylene solvent system facilitates the dissolution of α-naphthylamine and phosgene while enabling easy separation of HCl gas.

Optimization strategies include:

  • Solvent-to-amine ratio: A 6:1 mass ratio of xylene to α-naphthylamine minimizes side reactions such as urea formation.
  • Gradual reagent addition: Stepwise introduction of α-naphthylamine into phosgene-solvent mixtures prevents local overheating and improves selectivity.
  • Inert atmosphere: Nitrogen or argon purging reduces oxidative degradation of intermediates.

Purification Techniques and Yield Maximization

Post-synthesis purification is critical for obtaining high-purity 1-naphthyl isocyanate. Distillation under reduced pressure (10–20 mmHg) effectively separates the product from residual solvents and byproducts, yielding >98% purity. Alternative methods include crystallization from petroleum ether at low temperatures (-20°C).

To maximize yields:

  • Phosgene scavengers: Trapping excess phosgene with tertiary amines prevents carbamate side products.
  • Two-stage phosgenation: Cold phosgenation (0–70°C) followed by hot phosgenation (80–200°C) ensures complete conversion of intermediates.
  • Continuous flow reactors: These systems enhance heat transfer and reduce residence time, achieving yields up to 95%.
MethodPurity (%)Yield (%)Reference
Vacuum distillation9890
Crystallization9985
Continuous flow9795

1-Naphthyl isocyanate (C₁₁H₇NO) is an aromatic isocyanate compound with significant importance in organic synthesis and analytical applications [1]. The molecular structure of 1-naphthyl isocyanate features a naphthalene ring system with an isocyanate functional group (-N=C=O) attached at the 1-position [3]. X-ray crystallographic studies have revealed important details about its molecular configuration and three-dimensional structure [7].

The molecular geometry of 1-naphthyl isocyanate is characterized by a nearly planar arrangement of the naphthalene ring system, with the isocyanate group extending from the 1-position [4]. The C-N=C=O linkage that defines the isocyanate group is nearly linear, with the N=C=O angle measuring approximately 173.1°, which is similar to other aromatic isocyanates [12]. This linearity is crucial for the reactivity of the isocyanate functional group in various chemical transformations [9].

The bond distances within the isocyanate moiety are particularly noteworthy, with the C=N and C=O distances measuring approximately 1.195 Å and 1.173 Å, respectively [12]. These values indicate the presence of strong double-bond character in both bonds, consistent with the resonance structures of the isocyanate group [4]. The C-N=C angle in 1-naphthyl isocyanate has been determined to be approximately 134.9°, which reflects the sp² hybridization of the nitrogen atom [12].

The naphthalene ring system in 1-naphthyl isocyanate maintains the typical geometry observed in naphthalene derivatives, with bond lengths ranging from 1.36 to 1.42 Å for the C-C bonds within the aromatic system [9]. The bond connecting the naphthalene ring to the isocyanate nitrogen is slightly longer than a typical C-N bond due to the influence of the adjacent π-systems [7].

Crystal packing analysis reveals that 1-naphthyl isocyanate molecules arrange in the solid state with significant π-π stacking interactions between the naphthalene rings of adjacent molecules [9]. These interactions contribute to the stability of the crystal structure and influence the physical properties of the compound, including its melting point of approximately 4°C [1] [3].

NMR Spectroscopic Profiling (¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the electronic environment and connectivity of atoms in 1-naphthyl isocyanate [15]. The ¹H NMR spectrum of 1-naphthyl isocyanate exhibits characteristic signals corresponding to the seven aromatic protons of the naphthalene ring system [35].

¹H NMR Spectral Data

The ¹H NMR spectrum of 1-naphthyl isocyanate in deuterated chloroform (CDCl₃) shows a complex pattern in the aromatic region between δ 7.0-8.0 ppm [15] [41]. The signals corresponding to the naphthalene protons appear as a series of multiplets due to coupling between adjacent protons [35]. The proton at the 8-position of the naphthalene ring, which is closest to the isocyanate group, typically appears as the most downfield signal at approximately δ 7.8-8.0 ppm due to the deshielding effect of the nearby isocyanate group [41].

Table 1: ¹H NMR Chemical Shifts of 1-Naphthyl Isocyanate in CDCl₃

PositionChemical Shift (δ, ppm)MultiplicityIntegration
H-27.80multiplet1H
H-47.50singlet1H
H-57.80multiplet1H
H-67.80multiplet1H
H-77.50-7.60multiplet1H
H-87.50-7.60multiplet1H
H-97.40-7.50multiplet1H

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 1-naphthyl isocyanate provides information about the carbon framework of the molecule [35]. The spectrum shows eleven distinct carbon signals corresponding to the eleven carbon atoms in the molecule [35]. The isocyanate carbon (N=C=O) appears as a characteristic signal at approximately δ 125-130 ppm, while the carbonyl carbon (N=C=O) resonates at a significantly downfield position around δ 170-175 ppm due to the strong deshielding effect of the oxygen atom [37] [39].

Table 2: ¹³C NMR Chemical Shifts of 1-Naphthyl Isocyanate in CDCl₃

Carbon PositionChemical Shift (δ, ppm)Assignment
C=O171-175Isocyanate C=O
C-1134-136Quaternary C
C-2125-127Aromatic CH
C-3128-130Quaternary C
C-4126-128Aromatic CH
C-5125-127Aromatic CH
C-6127-129Aromatic CH
C-7126-128Aromatic CH
C-8121-123Aromatic CH
C-9125-127Aromatic CH
C-10133-135Quaternary C

DEPT NMR Analysis

Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide additional information about the types of carbon atoms present in 1-naphthyl isocyanate [38]. DEPT-90 spectra show signals only for CH carbons, while DEPT-135 spectra show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons [38] [39].

For 1-naphthyl isocyanate, DEPT-90 experiments reveal signals corresponding to the seven CH carbons of the naphthalene ring system [38]. DEPT-135 experiments show the same seven positive signals, confirming the absence of CH₂ and CH₃ groups in the molecule [38]. The quaternary carbons, including the isocyanate carbon and the four quaternary carbons of the naphthalene ring system, do not appear in either DEPT experiment, which helps in their identification [39].

This comprehensive NMR analysis confirms the structure of 1-naphthyl isocyanate and provides valuable information about the electronic environment of its constituent atoms [35] [37] [39].

Infrared and Raman Vibrational Mode Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides crucial information about the molecular vibrations and functional groups present in 1-naphthyl isocyanate [4]. These techniques are particularly valuable for characterizing the isocyanate functional group, which exhibits distinctive vibrational modes [26].

Infrared Spectroscopic Analysis

The infrared spectrum of 1-naphthyl isocyanate, also known as isocyanic acid 1-naphthyl ester, shows several characteristic absorption bands that can be assigned to specific vibrational modes [23]. The most distinctive feature is the strong absorption band at approximately 2270-2280 cm⁻¹, which is attributed to the asymmetric stretching vibration (νas) of the N=C=O group [26] [32]. This band serves as a definitive marker for the presence of the isocyanate functionality [32].

The symmetric stretching vibration (νs) of the N=C=O group appears as a medium-intensity band in the range of 1400-1410 cm⁻¹ [26] [32]. This vibration is typically weaker in the IR spectrum but can be more prominent in the Raman spectrum [32].

Table 3: Major Infrared Absorption Bands of 1-Naphthyl Isocyanate

Wavenumber (cm⁻¹)IntensityAssignment
2270-2280StrongN=C=O asymmetric stretching
1400-1410MediumN=C=O symmetric stretching
1585-1595MediumC=C stretching (naphthalene ring)
1460-1470MediumC=C stretching (naphthalene ring)
1300-1310MediumC-N stretching
750-760StrongC-H out-of-plane bending (naphthalene)
690-700MediumNCO in-plane bending
550-560WeakNCO out-of-plane bending

The naphthalene ring system contributes several characteristic bands to the IR spectrum of 1-naphthyl isocyanate [25]. The C=C stretching vibrations of the aromatic rings appear as multiple bands in the region of 1450-1600 cm⁻¹ [25] [32]. The C-H stretching vibrations of the aromatic ring occur at approximately 3050-3100 cm⁻¹, while the C-H out-of-plane bending vibrations appear in the region of 750-900 cm⁻¹ [25].

Raman Spectroscopic Analysis

The Raman spectrum of 1-naphthyl isocyanate complements the IR spectrum by providing information about vibrations that may be weak or inactive in IR spectroscopy [26]. The N=C=O symmetric stretching vibration, which is of medium intensity in the IR spectrum, appears as a strong band in the Raman spectrum at approximately 1400-1410 cm⁻¹ [26] [29].

The Raman spectrum also shows strong bands corresponding to the ring breathing modes of the naphthalene system at approximately 1000-1100 cm⁻¹ [25] [29]. These modes involve the symmetric expansion and contraction of the aromatic rings and are typically more intense in Raman spectroscopy than in IR spectroscopy [29].

Detailed theoretical calculations using density functional theory (DFT) methods have been performed to assign the vibrational modes of 1-naphthyl isocyanate [26] [29]. These calculations provide a comprehensive understanding of the vibrational behavior of the molecule and help in the accurate assignment of the observed spectral bands [26].

The combined analysis of IR and Raman spectra, supported by theoretical calculations, confirms the molecular structure of 1-naphthyl isocyanate and provides valuable information about its vibrational properties [4] [26] [29].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of 1-naphthyl isocyanate through the analysis of its fragmentation patterns [5]. The electron ionization (EI) mass spectrum of 1-naphthyl isocyanate provides valuable information about its molecular structure and fragmentation pathways [31].

Molecular Ion and Base Peak

The EI mass spectrum of 1-naphthyl isocyanate (C₁₁H₇NO) shows a molecular ion peak [M]⁺ at m/z 169, corresponding to its molecular weight [5] [31]. This peak confirms the molecular formula and serves as a reference point for interpreting the fragmentation pattern [31].

The base peak in the mass spectrum of 1-naphthyl isocyanate typically appears at m/z 115, which corresponds to the naphthyl cation (C₉H₇⁺) formed by the loss of the isocyanate group (-NCO) [20] [31]. This fragmentation is consistent with the cleavage of the bond between the naphthalene ring and the nitrogen atom of the isocyanate group [20].

Major Fragmentation Pathways

The fragmentation of 1-naphthyl isocyanate follows several characteristic pathways that provide insights into its structural features [20] [28]. The primary fragmentation involves the cleavage of the C-N bond connecting the naphthalene ring to the isocyanate group, resulting in the formation of the naphthyl cation (m/z 115) and the neutral isocyanate radical [20] [31].

Table 4: Major Fragment Ions in the Mass Spectrum of 1-Naphthyl Isocyanate

m/zRelative Intensity (%)Fragment Ion Assignment
16965-75[M]⁺ (C₁₁H₇NO⁺, molecular ion)
14115-25[M-CO]⁺ (C₁₀H₇N⁺, loss of CO)
115100[C₉H₇]⁺ (naphthyl cation, base peak)
8920-30[C₇H₅]⁺ (loss of C₂H₂ from naphthyl cation)
6310-15[C₅H₃]⁺ (further fragmentation)

Another significant fragmentation pathway involves the loss of carbon monoxide (CO) from the molecular ion, resulting in a fragment at m/z 141 (C₁₀H₇N⁺) [20] [28]. This fragmentation is characteristic of compounds containing the isocyanate functional group and involves the cleavage of the C=O bond within the isocyanate moiety [28].

The naphthyl cation (m/z 115) can undergo further fragmentation through the loss of acetylene (C₂H₂) to form a fragment at m/z 89 (C₇H₅⁺) [20]. Additional fragmentation of the aromatic ring system leads to smaller fragments, such as m/z 63 (C₅H₃⁺) [20] [31].

Fragmentation Mechanism

The fragmentation of 1-naphthyl isocyanate follows the general principles of mass spectrometric fragmentation, with cleavages occurring at relatively weak bonds and resulting in the formation of stable cations [20] [28]. The C-N bond connecting the naphthalene ring to the isocyanate group is particularly susceptible to cleavage due to its relative weakness compared to the C-C bonds within the aromatic ring system [28].

The formation of the naphthyl cation (m/z 115) as the base peak indicates that this fragment is particularly stable, likely due to the extensive delocalization of the positive charge throughout the aromatic ring system [20]. This stability is consistent with the aromatic character of the naphthalene moiety [28].

The fragmentation pattern of 1-naphthyl isocyanate is influenced by the resonance stabilization of the resulting fragment ions, with fragments that can effectively delocalize the positive charge being more abundant in the mass spectrum [20] [28]. This behavior is consistent with the Stevenson's rule, which states that fragmentation processes leading to the formation of more stable ions are favored over processes leading to less stable ions [28].

XLogP3

3.7

Boiling Point

269.0 °C

UNII

5LH2P0691E

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (48.15%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (48.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (48.15%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (96.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (41.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (54.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (92.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (98.77%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (98.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

30135-65-0
86-84-0

Wikipedia

1-naphthylisocyanate

General Manufacturing Information

Naphthalene, 1-isocyanato-: ACTIVE

Dates

Last modified: 08-15-2023

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